molecular formula C17H16BrN5O B2393776 5-amino-1-(3-bromophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 929848-14-6

5-amino-1-(3-bromophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2393776
CAS RN: 929848-14-6
M. Wt: 386.253
InChI Key: NKXYWRFCQQRRHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-(3-bromophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a triazole compound that has shown potential in various biological applications.

Mechanism of Action

The mechanism of action of 5-amino-1-(3-bromophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and proliferation of cancer cells. It also inhibits the formation of amyloid beta plaques, which are responsible for the development of Alzheimer's disease.
Biochemical and Physiological Effects:
5-amino-1-(3-bromophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits the formation of amyloid beta plaques, which are responsible for the development of Alzheimer's disease. Additionally, it has been found to exhibit antifungal and antibacterial activity.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 5-amino-1-(3-bromophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is its potential in various scientific research applications. It has shown promising results in the treatment of cancer, Alzheimer's disease, and as an antifungal and antibacterial agent. However, one of the limitations is its low yield during the synthesis process, which can limit its availability for research purposes.

Future Directions

There are several future directions for the research of 5-amino-1-(3-bromophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide. One direction is to further investigate its potential as an anti-cancer agent and its mechanism of action. Another direction is to explore its potential in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to optimize the synthesis process to increase the yield of the final product.

Synthesis Methods

The synthesis of 5-amino-1-(3-bromophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3-bromoaniline, 2-phenylethylamine, and ethyl 2-cyanoacetate in the presence of triethylamine and acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography. The yield of the final product is around 50%.

Scientific Research Applications

5-amino-1-(3-bromophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has shown potential in various scientific research applications. One of the significant applications is in the field of medicinal chemistry. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells. It has also shown potential in the treatment of Alzheimer's disease by inhibiting the formation of amyloid beta plaques. Additionally, it has been found to exhibit antifungal and antibacterial activity.

properties

IUPAC Name

5-amino-1-(3-bromophenyl)-N-(2-phenylethyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5O/c18-13-7-4-8-14(11-13)23-16(19)15(21-22-23)17(24)20-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10,19H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXYWRFCQQRRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(3-bromophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

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